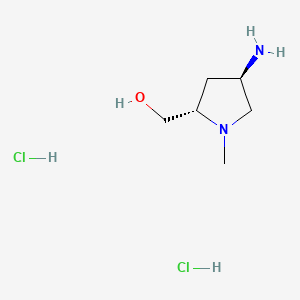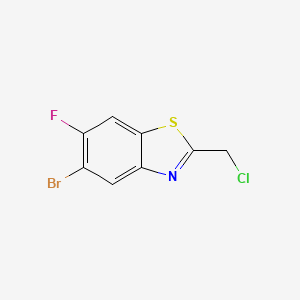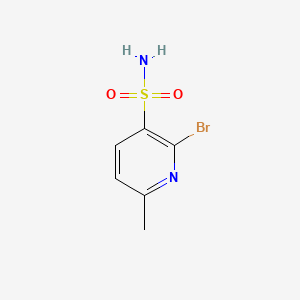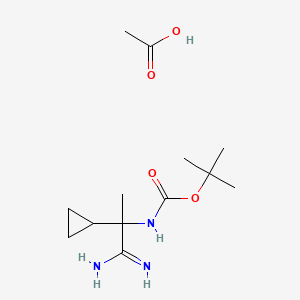
acetic acid, tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate is a compound that combines the properties of acetic acid and a carbamate derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable acylating agent, such as acetic anhydride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
- Acetic acid; tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate
- Acetic acid; tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate
- Acetic acid; tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate
Uniqueness
Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C13H25N3O4 |
|---|---|
分子量 |
287.36 g/mol |
IUPAC名 |
acetic acid;tert-butyl N-(1-amino-2-cyclopropyl-1-iminopropan-2-yl)carbamate |
InChI |
InChI=1S/C11H21N3O2.C2H4O2/c1-10(2,3)16-9(15)14-11(4,8(12)13)7-5-6-7;1-2(3)4/h7H,5-6H2,1-4H3,(H3,12,13)(H,14,15);1H3,(H,3,4) |
InChIキー |
UWHXNHISOMFIQQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(C)(C1CC1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




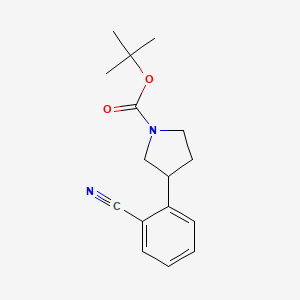


![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)

![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)

